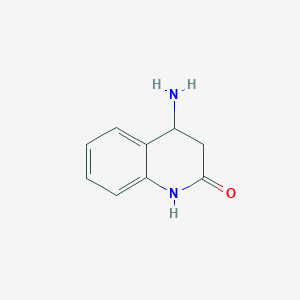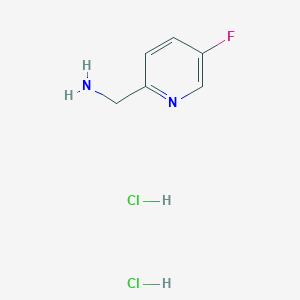
2-苯基-7-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)喹啉
描述
Synthesis Analysis
The synthesis of quinoline derivatives can involve novel chemistries, as seen in the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines, which demonstrated anti-HIV-1 activity . Another example is the synthesis of 4-(phenylchalcogenyl)tetrazolo[1,5-a]quinolines through a reaction of 2-azidobenzaldehyde with phenylchalcogenylacetonitriles . These methods show the versatility in synthesizing quinoline derivatives, which could be applicable to the synthesis of "2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline."
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using various spectroscopic techniques. For instance, the novel 2-amino-4-(4-(dimethylamino)phenyl)-5-oxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile was characterized by FT-IR, 1H NMR, 13C NMR, UV–visible spectroscopy, and mass spectral analysis . Similarly, the structure of 4-(phenylselanyl)tetrazolo[1,5-a]quinoline was confirmed by X-ray analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds, including the one of interest.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The papers provided do not detail specific reactions for "2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline," but they do mention the synthesis of related compounds and their reactivity. For example, the reactivity of the carbonitrile group in the synthesized pyrano[3,2-c]quinoline derivative was analyzed, and the most reactive site for nucleophilic attack was identified . This type of analysis is important for understanding the chemical behavior of quinoline derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be predicted using computational methods such as Density Functional Theory (DFT). For example, the thermodynamic properties of a novel pyrano[3,2-c]quinoline derivative were calculated at different temperatures, and its nonlinear optical behavior was demonstrated through the calculation of its electric dipole moment, polarizability, and first static hyperpolarizability values . Similarly, the electronic properties and composition of the compound were obtained using Time-Dependent Density Functional Theory (TDDFT) . These studies provide a comprehensive understanding of the physical and chemical properties of quinoline derivatives.
科学研究应用
水解和结构分析
Son 等人 (2015 年) 对 8-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-喹啉的研究表明,它在空气中快速水解,根据水解条件产生意想不到的产物,如(喹啉-8-基)三羟基硼酸盐两性离子或酸酐。这一发现对以中性形式分离(喹啉-8-基)硼酸提出了质疑 (Son 等人,2015 年)。
溶剂化物形成
Singh 和 Baruah (2009 年) 探索了二羧酸和喹啉的溶剂化物形成,重点关注了这些溶剂化物中的氢键相互作用和包结过程。这项研究对于理解涉及喹啉衍生物的溶剂化物结构至关重要 (Singh 和 Baruah,2009 年)。
晶体结构和物理化学性质
Huang 等人 (2021 年) 对硼酸酯中间体的晶体结构、构象分析和物理化学性质进行了全面研究。他们使用密度泛函理论 (DFT) 验证了他们的发现,这对于理解此类化合物的分子结构和性质至关重要 (Huang 等人,2021 年)。
Suzuki 交叉偶联反应
Babudri 等人 (2006 年) 开发了一种使用 Suzuki 交叉偶联反应在喹啉中引入芳基和乙烯基取代基的方法。该方法对于修改喹啉结构以用于各种应用非常重要 (Babudri 等人,2006 年)。
抗氧化活性
Cahyana 等人 (2020 年) 合成了喹啉衍生物并测试了它们的抗氧化活性。他们的研究提供了对这些化合物生物活性的见解,可能对治疗应用有用 (Cahyana 等人,2020 年)。
改性衍生物的合成
Spencer 等人 (2002 年) 描述了改性苯硼酸衍生物的合成,包括它们对丝氨酸蛋白酶的抑制活性。这项研究与开发具有特定生物活性的新化合物相关 (Spencer 等人,2002 年)。
安全和危害
作用机制
Target of Action
Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to interact with alkyl or aryl alkynes and alkenes .
Mode of Action
The compound’s mode of action involves its interaction with its targets, leading to changes in their structure or function. For instance, it can participate in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Biochemical Pathways
The compound affects several biochemical pathways. It can participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . It can also be involved in the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets and the biochemical pathways it affects. For instance, the formation of pinacol benzyl boronate or aryl boronates could have significant effects at the molecular level .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the presence of a palladium or copper catalyst is necessary for the compound to participate in certain reactions . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
属性
IUPAC Name |
2-phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BNO2/c1-20(2)21(3,4)25-22(24-20)17-12-10-16-11-13-18(23-19(16)14-17)15-8-6-5-7-9-15/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQQNUKCRGZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00705508 | |
| Record name | 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
867164-54-3 | |
| Record name | 2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00705508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 867164-54-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



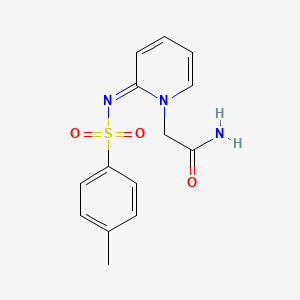

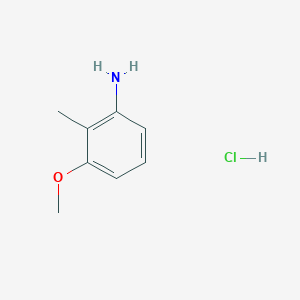

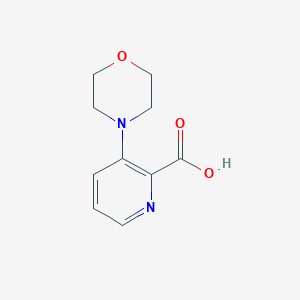
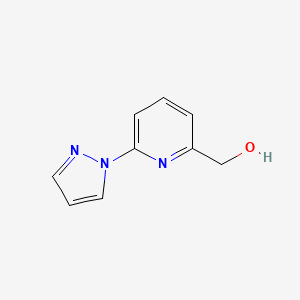

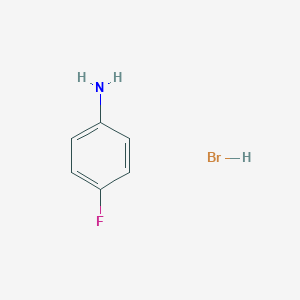
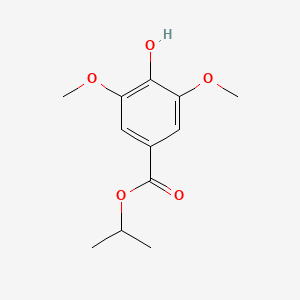
![5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B3030045.png)
![tert-Butyl 6-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3030046.png)

